molecular formula C7H4F4O2S B1273991 1-Fluoro-4-(trifluoromethylsulfonyl)benzene CAS No. 944-30-9

1-Fluoro-4-(trifluoromethylsulfonyl)benzene

Cat. No. B1273991
CAS RN: 944-30-9
M. Wt: 228.17 g/mol
InChI Key: GYGWKIHINPEOAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-Fluoro-4-(trifluoromethylsulfonyl)benzene is a fluorinated aromatic molecule that is of interest due to the unique properties imparted by the fluorine atoms and the trifluoromethylsulfonyl group. Fluorinated compounds are widely sought after in various fields, including drug discovery, due to their ability to influence the biological activity, stability, and membrane permeability of molecules .

Synthesis Analysis

The synthesis of fluorinated aromatic compounds can involve different reagents and conditions. For instance, the combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride has been used to activate thioglycosides, which are then converted to glycosides in good yield and selectivity . Another example is the synthesis of phenylsulfur trifluorides, which are stable and versatile fluorinating agents. These compounds, such as 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, have been synthesized and found to be resistant to hydrolysis and thermally stable . Additionally, trifluoromethanesulfonyl hypofluorite, a compound related to the trifluoromethylsulfonyl group, has been synthesized by reacting fluorosulfuryl hypofluorite with cesium trifluoromethanesulfonate .

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds can be quite complex and crowded, as seen in the synthesis of 1,2,4-trifluoro-3,5,6-tris(triisopropylsilyl)benzene, where the molecular structure was determined by X-ray crystallography . The presence of fluorine atoms and bulky substituents can significantly influence the molecular conformation and reactivity.

Chemical Reactions Analysis

Fluorinated aromatic compounds can undergo various chemical reactions. For example, catalytic Friedel-Crafts acylation has been carried out on benzene derivatives using hafnium triflate and trifluoromethanesulfonic acid as catalysts . The interaction of 2,4,6-tris(fluorosulfonyl)chlorobenzene with different nucleophiles has shown high reactivity due to the presence of strong electron-withdrawing groups . Furthermore, the synthesis of N-(trifluoromethylsulfonyl)trifluoromethanesulfonimidoyl fluoride has been reported, which is a key agent in preparing compounds with superstrong electron-withdrawing groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are influenced by their molecular structure. The solubility of 1-fluoro-4-(methylsulfonyl)benzene in various organic solvents has been studied, showing a decrease in solubility from chloroform to ethanol . The compound fluorocarbonyl trifluoromethanesulfonate has been characterized in both gaseous and condensed phases, revealing the existence of trans and gauche conformers and providing insights into its conformational properties .

Scientific Research Applications

Electrophilic Sulfonation and Nucleophilic Substitution

  • Electrophilic Sulfonation : The electrophilic sulfonation of fluoro benzenes, including 1-Fluoro-4-(trifluoromethylsulfonyl)benzene, leads to the formation of various mono-, di-, and trisulfonic acids. These products demonstrate strong acidity and good solubility in diverse solvents, suggesting potential applications in chemical synthesis and industrial processes (Sartori, Cremer, & Johannsen, 1983).
  • Nucleophilic Substitution : Studies on nucleophilic substitution reactions with fluorobenzene derivatives, including 1-Fluoro-4-(trifluoromethylsulfonyl)benzene, have explored the formation of novel compounds, which could have implications in developing new chemical entities and materials (Ajenjo, Greenhall, Zarantonello, & Beier, 2016).

Proton Exchange Membranes

  • Semi-Crystalline Poly (Arylene Ether) Copolymers : Fluorinated sulfonated poly (arylene ether)s, incorporating components like 1-Fluoro-4-(trifluoromethylsulfonyl)benzene, are being researched for their application in proton exchange membranes. These membranes demonstrate high ion exchange capacity, mechanical stability, and excellent cell performance, indicating their potential use in fuel cells and other energy-related applications (Kim, Park, & Lee, 2020).

Solvent Interaction Studies

  • Solubility in Organic Solvents : Research on the solubility of fluorinated benzenes, including derivatives like 1-Fluoro-4-(trifluoromethylsulfonyl)benzene, in various organic solvents provides insights into their interactions and miscibility. This knowledge is crucial in designing efficient reaction processes and understanding the compound's behavior in different solvent environments (Qian, Wang, & Chen, 2014).

Catalytic Applications

  • Catalytic Activity in Acylation Reactions : Bismuth tris-trifluoromethanesulfonate, a catalyst related to trifluoromethylsulfonyl benzene derivatives, has shown high catalytic activity in Friedel-Crafts acylation reactions. Such catalysts, possibly including derivatives of 1-Fluoro-4-(trifluoromethylsulfonyl)benzene, can significantly impact organic synthesis, especially in the pharmaceutical and fine chemicals industries (Desmurs et al., 1997).

Mechanism of Action

Target of Action

It’s known that this compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

As a biochemical used in proteomics research , it’s likely that it interacts with proteins or enzymes, possibly altering their function or structure.

Biochemical Pathways

Given its use in proteomics research , it may be involved in pathways related to protein synthesis, modification, or degradation.

Result of Action

As a biochemical used in proteomics research , it may influence protein-related processes at the molecular and cellular levels.

properties

IUPAC Name

1-fluoro-4-(trifluoromethylsulfonyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4O2S/c8-5-1-3-6(4-2-5)14(12,13)7(9,10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGWKIHINPEOAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395025
Record name 1-fluoro-4-(trifluoromethylsulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-4-(trifluoromethylsulfonyl)benzene

CAS RN

944-30-9
Record name 1-fluoro-4-(trifluoromethylsulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Fluoro-4-(trifluoromethylsulfonyl)benzene
Reactant of Route 2
Reactant of Route 2
1-Fluoro-4-(trifluoromethylsulfonyl)benzene
Reactant of Route 3
Reactant of Route 3
1-Fluoro-4-(trifluoromethylsulfonyl)benzene
Reactant of Route 4
Reactant of Route 4
1-Fluoro-4-(trifluoromethylsulfonyl)benzene
Reactant of Route 5
1-Fluoro-4-(trifluoromethylsulfonyl)benzene
Reactant of Route 6
Reactant of Route 6
1-Fluoro-4-(trifluoromethylsulfonyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.